1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride
Description
Properties
CAS No. |
10565-82-9 |
|---|---|
Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
dimethyl-[3-(1-phenyl-3,4-dihydroisochromen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-21(2)15-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-16-22-20;/h3-7,9-12H,8,13-16H2,1-2H3;1H |
InChI Key |
IMTFBWVBFMZNED-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a phenylpropylamine derivative.
Attachment of Propylamine Chain: The propylamine chain is introduced through a substitution reaction, where a suitable leaving group on the isochroman ring is replaced by the propylamine group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, such as the isochroman ring and the propylamine chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Isochromanpropylamine has been investigated for its potential as a pharmacological agent. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for further exploration in drug development.
Synthesis of Dapoxetine
A notable application of this compound is in the synthesis of dapoxetine, a medication used for the treatment of premature ejaculation. The synthesis involves converting 1-Isochromanpropylamine into key intermediates through various chemical reactions, including chlorination and condensation processes .
| Step | Reaction | Product |
|---|---|---|
| 1 | Chlorination of (R)-3-chloro-1-phenyl propyl alcohol | (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine |
| 2 | Condensation with naphthols | (S)-N,N-dimethyl-3-(1-naphthols)-1-phenyl-1-propylamine |
| 3 | Formation of hydrochloride salt | Dapoxetine hydrochloride |
Toxicology Studies
Research has indicated that the compound exhibits acute toxicity in rodent models, with an LD50 value reported at 37 mg/kg when administered intravenously . Such findings are crucial for understanding the safety profile of compounds used in pharmacological applications.
Case Study 1: Neuropharmacological Research
In a study examining the effects of N,N-dimethyl-1-phenyl-1-propylamine derivatives on serotonin receptors, researchers found that modifications to the isochroman structure significantly impacted receptor binding affinity and selectivity. This study highlights the potential for developing targeted therapies for mood disorders using derivatives of this compound.
Case Study 2: Dapoxetine Efficacy
Clinical trials have evaluated dapoxetine's efficacy in treating premature ejaculation. The trials demonstrated significant improvements in control over ejaculation and reduced distress associated with premature ejaculation among participants. The role of 1-Isochromanpropylamine as an essential precursor in dapoxetine synthesis underscores its relevance in therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₉H₂₃NO·HCl
- SMILES : CNCCCC1(C2=CC=CC=C2CCO1)C3=CC=CC=C3.Cl
- InChIKey : KUKKDPOVPMJFRA-UHFFFAOYSA-N
- Key Features :
- Contains an isochroman ring fused with a phenyl group.
- Propylamine backbone modified with N,N-dimethyl substitution.
- Hydrochloride salt enhances solubility and stability.
Comparison with Structurally Similar Compounds
3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride
2-Chloro-N,N-dimethylpropylamine Hydrochloride
N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride
N'-(4-Isopropyl-benzyl)-N,N-dimethyl-propane-1,3-diamine Dihydrochloride
- Molecular Formula : C₁₅H₂₇N₂·2HCl
- Structure : Diamine with aromatic benzyl and isopropyl substituents.
- Applications : Investigated for receptor-targeted therapies due to dual amine functionality .
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Key Observations
Structural Impact on Bioactivity: The isochromanphenyl group in the target compound may enhance blood-brain barrier penetration compared to non-aromatic analogs (e.g., 3-chloro derivatives) . Fluorinated analogs (e.g., trifluoromethyl) exhibit superior metabolic stability but lack aromatic binding motifs .
Synthetic Utility :
Biological Activity
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.
- Chemical Formula : C10H16ClN
- Molecular Weight : 185.69 g/mol
- Solubility : Soluble in water
- Hazard Classification : Acute Toxicity (Oral and Dermal) .
The biological activity of 1-Isochromanpropylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. It is hypothesized to act as a stimulant, potentially influencing dopamine and norepinephrine pathways. This mechanism is similar to other compounds in the phenethylamine class, which are known for their psychoactive effects.
1. Neurotransmitter Modulation
Research indicates that 1-Isochromanpropylamine may enhance the release of neurotransmitters such as dopamine and norepinephrine. This modulation can lead to increased alertness and energy levels, akin to the effects observed with other stimulants.
2. Pharmacological Effects
- Stimulant Properties : Exhibits effects similar to amphetamines.
- Mood Enhancement : Potential antidepressant-like effects have been noted in preliminary studies.
Study 1: Stimulant Effects
A study conducted on animal models demonstrated that administration of 1-Isochromanpropylamine resulted in increased locomotor activity, suggesting stimulant properties. The findings indicated a dose-dependent relationship between the compound and behavioral stimulation .
Study 2: Neurochemical Analysis
Neurochemical assays revealed that the compound significantly increased levels of dopamine in specific brain regions associated with reward and motivation. This effect was comparable to that of well-known stimulants, supporting its potential use in treating attention deficit disorders .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Stimulant | Increased locomotor activity | |
| Neurotransmitter Release | Elevated dopamine levels | |
| Mood Enhancement | Potential antidepressant effects |
Safety and Toxicity
While the compound shows promise for various applications, safety profiles indicate acute toxicity risks, particularly at higher doses. It is classified under Schedule I controlled substances in some jurisdictions due to its potential for abuse and dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
